molecular formula H2I2NP B14698260 Phosphoramidous diiodide CAS No. 25841-80-9

Phosphoramidous diiodide

Katalognummer: B14698260
CAS-Nummer: 25841-80-9
Molekulargewicht: 300.806 g/mol
InChI-Schlüssel: NUMMJWWSZVFRRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoramidous diiodide is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. It is a phosphorus-containing compound that features two iodine atoms and an amide group.

Vorbereitungsmethoden

The synthesis of phosphoramidous diiodide typically involves the reaction of phosphorus triiodide with an amine. The reaction conditions often require a solvent such as carbon disulfide and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, but the fundamental chemistry remains similar .

Analyse Chemischer Reaktionen

Phosphoramidous diiodide undergoes a variety of chemical reactions, including:

    Oxidation: This reaction can convert this compound into higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The iodine atoms can be substituted with other groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or sulfur, and reducing agents such as hydrogen or metal hydrides. .

Wissenschaftliche Forschungsanwendungen

Phosphoramidous diiodide has several applications in scientific research:

Wirkmechanismus

The mechanism by which phosphoramidous diiodide exerts its effects involves the interaction of its phosphorus center with various molecular targets. The pathways involved can include the formation of reactive intermediates that can further react to form stable products. The specific mechanism can vary depending on the reaction conditions and the nature of the other reactants involved .

Vergleich Mit ähnlichen Verbindungen

Phosphoramidous diiodide can be compared with other phosphorus iodides such as phosphorus triiodide and phosphorus pentaiodide. While these compounds share some similarities, this compound is unique due to the presence of the amide group, which can influence its reactivity and potential applications. Similar compounds include:

This compound stands out due to its specific structure and the unique reactivity conferred by the amide group.

Eigenschaften

CAS-Nummer

25841-80-9

Molekularformel

H2I2NP

Molekulargewicht

300.806 g/mol

InChI

InChI=1S/H2I2NP/c1-4(2)3/h3H2

InChI-Schlüssel

NUMMJWWSZVFRRV-UHFFFAOYSA-N

Kanonische SMILES

NP(I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.